1-Butyl-4-nitro-1H-pyrazol-5-amine
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Overview
Description
1-Butyl-4-nitro-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a butyl group at the first position, a nitro group at the fourth position, and an amine group at the fifth position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Butyl-4-nitro-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-butyl-1H-pyrazol-5-amine with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction typically requires a solvent like acetic acid or sulfuric acid to facilitate the nitration process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the fourth position of the pyrazole ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Butyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amine group at the fifth position can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form secondary amines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, acyl chlorides, alkyl halides, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.
Mechanism of Action
The mechanism of action of 1-Butyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Butyl-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Butyl-4-nitroso-1H-pyrazol-5-amine:
1-Butyl-4-amino-1H-pyrazol-5-amine: The presence of an amino group instead of a nitro group changes its chemical properties and biological activities.
1-Butyl-4-chloro-1H-pyrazol-5-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-butyl-4-nitropyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-2-3-4-10-7(8)6(5-9-10)11(12)13/h5H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSMZKFKBPPYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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